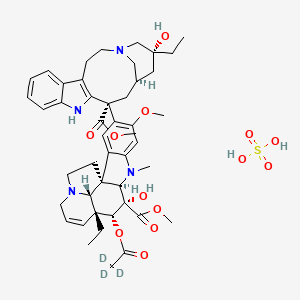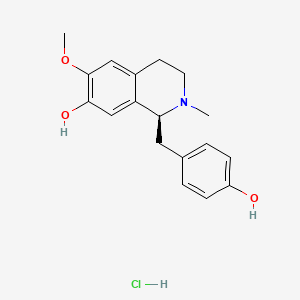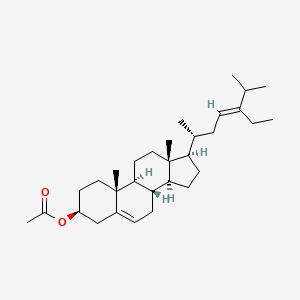
(3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate is a sterol derivative, which is a type of organic molecule related to steroids. Sterols are essential components of cell membranes in plants and animals, and they play a crucial role in maintaining cell structure and function. This particular compound is known for its potential biological activities and is often studied for its various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate typically involves several steps, starting from simpler sterol precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups to the sterol backbone.
Acetylation: Conversion of hydroxyl groups to acetate esters using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Dehydration: Removal of water molecules to form double bonds, often using dehydrating agents like phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale extraction from natural sources such as plant sterols, followed by chemical modification. The process is optimized for yield and purity, often using advanced techniques like chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
(3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate can undergo various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenation of double bonds using catalysts like palladium on carbon (Pd/C).
Substitution: Replacement of functional groups, such as halogenation using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Saturated sterol derivatives.
Substitution: Halogenated sterol derivatives.
Aplicaciones Científicas De Investigación
(3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of (3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate involves its interaction with cell membranes, where it helps maintain membrane fluidity and integrity. It may also interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cholesterol: A well-known sterol with similar structural features.
Ergosterol: A sterol found in fungi with similar biological roles.
Sitosterol: A plant sterol with comparable applications in health and industry.
Uniqueness
(3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic benefits. Its acetate group and double bonds differentiate it from other sterols, making it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C31H50O2 |
|---|---|
Peso molecular |
454.7 g/mol |
Nombre IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5-ethyl-6-methylhept-4-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C31H50O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h10-11,20-21,25-29H,8-9,12-19H2,1-7H3/b23-10+/t21-,25+,26+,27-,28+,29+,30+,31-/m1/s1 |
Clave InChI |
WXYOEOGKDKKAGX-NRNYOMSRSA-N |
SMILES isomérico |
CC/C(=C\C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)/C(C)C |
SMILES canónico |
CCC(=CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B13449660.png)
![N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide](/img/structure/B13449665.png)

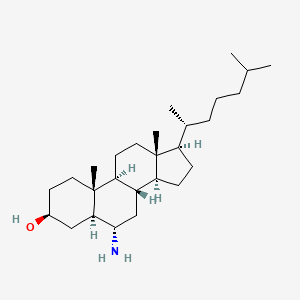
![4-[3-(4-Acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate](/img/structure/B13449691.png)
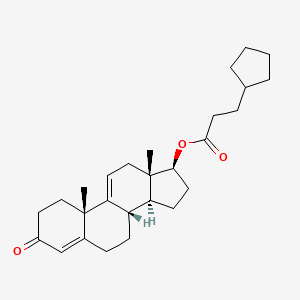
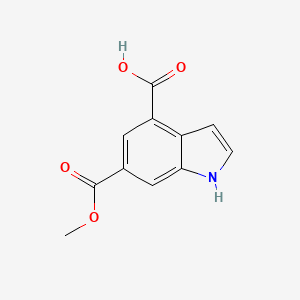
![Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride](/img/structure/B13449708.png)
![1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride](/img/structure/B13449709.png)
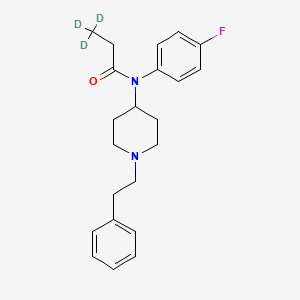
![3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B13449729.png)
